Gedatolisib
Descripción general
Descripción
Gedatolisib (PF-05212384) is an investigational, small molecule, dual inhibitor targeting the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways in the development of solid tumors . It’s being developed by Pfizer and has shown potent cytotoxic activity against certain cancer lines .
Synthesis Analysis
A new, practical, and convergent synthetic route of gedatolisib has been developed on a hectogram scale which avoids the Pd coupling method .Molecular Structure Analysis
The chemical formula of Gedatolisib is C32H41N9O4 with an exact mass of 615.33 and a molecular weight of 615.720 .Chemical Reactions Analysis
While specific chemical reactions involving Gedatolisib are not detailed in the search results, it’s known that Gedatolisib has displayed potent cytotoxic activity against certain cancer lines .Physical And Chemical Properties Analysis
Gedatolisib has good aqueous solubility and a good partition coefficient (cLogP = 2.96). It has shown cytotoxic activity on human leukemia cell lines and an excellent metabolic stability profile in rat liver microsomes .Aplicaciones Científicas De Investigación
Ovarian Cancer (Clear Cell Ovarian Cancer - CCOC)
Specific Scientific Field
Oncology and cancer research.
Summary of Application
Gedatolisib, a dual PI3K/mTORC1/2 inhibitor, has been investigated in patients with advanced solid tumors, including ovarian cancer. Specifically, it shows promise in treating clear cell ovarian cancer (CCOC).
Experimental Procedures
Results
Translational Relevance
- Gedatolisib combined with carboplatin and paclitaxel shows tolerability and efficacy, especially in CCOC .
Breast Cancer
Specific Scientific Field
Oncology and breast cancer research.
Summary of Application
Preclinical data suggest that gedatolisib, when combined with palbociclib and fulvestrant, has superior activity in estrogen receptor–positive, HER2-negative, PIK3CA-mutated breast cancer models.
Experimental Procedures
Results
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Specific Scientific Field
Oncology and prostate cancer research.
Summary of Application
Gedatolisib is being studied in combination with darolutamide for the treatment of mCRPC.
Experimental Procedures
Clinical Trial Details
Safety And Hazards
Gedatolisib has been evaluated for safety in clinical trials. Some of the dose-limiting toxicities observed include grade 3 oral mucositis. The most frequent ≥G3 treatment-related adverse events were neutropenia, anemia, and mucositis . A safety data sheet advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Direcciones Futuras
Gedatolisib has demonstrated broad anti-tumor activity in preclinical studies and in clinical trials of heavily pre-treated patients with advanced solid tumors . The FDA has granted a fast track designation to gedatolisib for use as a potential therapeutic option in patients with hormone receptor–positive, HER2-negative metastatic breast cancer . More research is needed to fully understand the potential of this investigational compound .
Propiedades
IUPAC Name |
1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N9O4/c1-38(2)27-11-13-39(14-12-27)29(42)24-5-9-26(10-6-24)34-32(43)33-25-7-3-23(4-8-25)28-35-30(40-15-19-44-20-16-40)37-31(36-28)41-17-21-45-22-18-41/h3-10,27H,11-22H2,1-2H3,(H2,33,34,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZAEMINVBZMHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N9O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152557 | |
Record name | PKI-587 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gedatolisib | |
CAS RN |
1197160-78-3 | |
Record name | Gedatolisib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197160-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gedatolisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197160783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gedatolisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11896 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PKI-587 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEDATOLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96265TNH2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.